molecular formula C11H11N5 B043366 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline CAS No. 122457-31-2

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline

Cat. No.: B043366
CAS No.: 122457-31-2
M. Wt: 216.26 g/mol
InChI Key: DVCCCQNKIYNAKB-BMSJAHLVSA-N
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Description

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 216.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

MeIQx-d3, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 or 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, is a heterocyclic amine (HAs) compound . Its primary target is hemoglobin , a protein in red blood cells that carries oxygen .

Mode of Action

MeIQx-d3 binds covalently to hemoglobin . This binding is facilitated by the activation of MeIQx-d3 into metabolites by microsomes . The covalent binding of MeIQx-d3 to hemoglobin is a key step in its mode of action .

Biochemical Pathways

The bioactivation of MeIQx-d3 involves two main steps: N-hydroxylation and O-acetylation . N-hydroxylation is catalyzed by cytochrome P450 enzymes, while O-acetylation is catalyzed by N-acetyltransferase 2 (NAT2) . These reactions lead to the formation of a reactive metabolite that can bind to DNA .

Pharmacokinetics

The pharmacokinetics of MeIQx-d3 is influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of MeIQx-d3’s action is the induction of liver tumors . This is due to its mutagenic properties . The covalent binding of MeIQx-d3 to hemoglobin and its subsequent activation into metabolites that can bind to DNA contribute to its mutagenicity .

Action Environment

The action of MeIQx-d3 can be influenced by environmental factors such as diet. MeIQx-d3 is a dietary aromatic amine, found in cooked food . Therefore, the amount of MeIQx-d3 ingested through diet can influence its action, efficacy, and stability.

Properties

IUPAC Name

8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425997
Record name 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122457-31-2
Record name 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Reactant of Route 2
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Reactant of Route 3
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Reactant of Route 4
Reactant of Route 4
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Reactant of Route 5
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Reactant of Route 6
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline

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